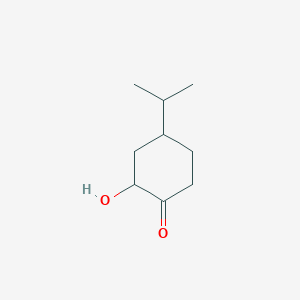

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one

Description

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one is a cyclohexanone derivative characterized by a hydroxyl (-OH) group at the C2 position and an isopropyl (-CH(CH₃)₂) substituent at the C4 position. This compound belongs to the class of monoterpenoids and shares structural similarities with menthol and other cyclic ketones. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 156.22 g/mol. The hydroxyl group enhances polarity, influencing solubility and reactivity, while the bulky isopropyl group contributes to steric effects in chemical reactions.

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-hydroxy-4-propan-2-ylcyclohexan-1-one |

InChI |

InChI=1S/C9H16O2/c1-6(2)7-3-4-8(10)9(11)5-7/h6-7,9,11H,3-5H2,1-2H3 |

InChI Key |

SHPJFYBJJDZUSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(=O)C(C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one can be achieved through several methods. One common method involves the reaction of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-oxo-4-(propan-2-yl)cyclohexan-1-one or 2-carboxy-4-(propan-2-yl)cyclohexan-1-one.

Reduction: Formation of 2-hydroxy-4-(propan-2-yl)cyclohexanol.

Substitution: Formation of various substituted cyclohexanone derivatives.

Scientific Research Applications

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one with structurally analogous cyclohexanone derivatives, highlighting key differences in substituents, physicochemical properties, and applications:

Key Observations :

Functional Group Influence: The hydroxyl group in this compound increases its polarity compared to non-hydroxylated analogs like 4-(propan-2-yl)cyclohex-2-en-1-one, making it more soluble in polar solvents . Replacement of -OH with -NHCH(CH₃)₂ (as in ) introduces basicity, enabling salt formation and altering biological activity.

Unsaturated analogs (e.g., cyclohex-2-en-1-one) exhibit enhanced reactivity in cycloaddition reactions due to conjugation .

Biological and Industrial Applications: Menthol’s widespread use in consumer products contrasts with the specialized synthetic applications of this compound, which may serve as a chiral building block in organic synthesis . The narcotic derivative in underscores the pharmacological significance of cyclohexanone scaffolds when paired with aryl and amino groups.

Biological Activity

2-Hydroxy-4-(propan-2-yl)cyclohexan-1-one, also known as 4-hydroxy-4-(propan-2-yl)cyclohexanone, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other therapeutic properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{18}O_2. Its structure includes a cyclohexanone core substituted with a hydroxy group and an isopropyl group, which contributes to its distinct reactivity and biological profile.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities can vary significantly based on structural modifications and the specific bacterial strain tested.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12.5 | Mycobacterium tuberculosis |

| 4-Hydroxy derivatives | 0.39 | Various Gram-positive bacteria |

The mechanism of action appears to involve disruption of the bacterial membrane potential, leading to inhibition of macromolecular biosynthesis, which is critical for bacterial growth and replication .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects , particularly in relation to cyclooxygenase (COX) inhibition. Cyclooxygenases are key enzymes involved in the synthesis of prostaglandins, which mediate inflammation and pain responses. Inhibition of these enzymes can lead to reduced inflammatory responses, making this compound a potential candidate for developing anti-inflammatory drugs.

Research has indicated that this compound can modulate COX activity, thereby reducing the production of pro-inflammatory mediators .

Case Studies

Several studies have focused on the biological activities of similar compounds, providing insights into the potential therapeutic applications of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of structurally related compounds against Mycobacterium tuberculosis, revealing that modifications in the hydroxy and isopropyl groups significantly influenced their efficacy .

- Anti-inflammatory Mechanism Investigation : Research into the anti-inflammatory properties highlighted its interaction with COX enzymes, demonstrating that it could serve as a lead compound for developing new anti-inflammatory agents .

- Structure–Activity Relationship (SAR) : Analysis of various derivatives has shown that specific substitutions at the cyclohexanone core enhance biological activity, suggesting pathways for further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.